molecular formula C20H20N2O2S2 B5124883 benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate

benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate

Cat. No. B5124883
M. Wt: 384.5 g/mol
InChI Key: CHJDGGGZIRDJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate involves the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the pathogenesis of Alzheimer's disease, and their inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, which can lead to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines. These effects can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function, and the death of cancer cells, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate in lab experiments is its unique structure and mechanism of action, which can lead to the discovery of new drugs for the treatment of Alzheimer's disease and cancer. Additionally, this compound has been found to exhibit good solubility in certain solvents, which can make it easier to work with in the lab. However, one limitation of using this compound in lab experiments is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate in scientific research. One possible direction is the development of new drugs for the treatment of Alzheimer's disease and cancer based on the structure and mechanism of action of this compound. Additionally, further studies can be carried out to investigate the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate involves the reaction of 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-amino-4,5,6,7-tetrahydrothieno[2,3-d]pyrimidine in the presence of sodium hydride and benzyl 2-bromoacetate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is refluxed for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

Benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate has potential applications in the field of drug discovery due to its unique structure and mechanism of action. This compound has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has also been found to exhibit antitumor activity against certain cancer cell lines.

properties

IUPAC Name

benzyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13(20(23)24-11-14-7-3-2-4-8-14)25-18-17-15-9-5-6-10-16(15)26-19(17)22-12-21-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJDGGGZIRDJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)SC2=NC=NC3=C2C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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